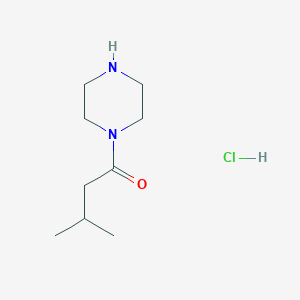

3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride

説明

Historical Context and Discovery

The historical development of this compound emerges from the broader evolution of piperazine chemistry that began in the early twentieth century. Piperazine derivatives gained prominence in pharmaceutical research due to their unique six-membered ring structure containing two nitrogen atoms positioned at opposite ends of the ring system. The systematic exploration of piperazine modifications led to the recognition that substitution patterns on both the ring nitrogen atoms and adjacent carbon frameworks could dramatically alter biological activity profiles.

The specific compound this compound was developed as part of systematic structure-activity relationship studies aimed at understanding how branched alkyl substitutions on the carbonyl-bearing chain influence molecular properties. Chemical abstracts service assigned the identifier 1181458-07-0 to this compound, establishing its unique chemical identity within the global chemical database system. The compound's development represents a logical extension of earlier work on linear piperazinyl ketones, where researchers sought to introduce steric bulk through methyl branching at the beta position relative to the carbonyl group.

Early synthetic approaches to this compound class utilized traditional acylation reactions between piperazine and appropriately substituted acid chlorides. The introduction of 3-methylbutanoyl chloride as a starting material represented a key advancement in accessing this particular substitution pattern efficiently. Historical records indicate that initial synthesis attempts faced challenges related to regioselectivity and purification, leading to the development of optimized protocols that are currently employed in contemporary synthetic laboratories.

Relevance in Contemporary Chemical Research

Contemporary chemical research has positioned this compound as a valuable intermediate in multiple research domains. The compound serves as a key building block in the synthesis of more complex heterocyclic systems, particularly those designed for biological activity screening programs. Modern pharmaceutical research utilizes this compound as a scaffold for developing novel therapeutic agents, taking advantage of the piperazine ring's well-established pharmacophore properties.

Current research applications encompass several distinct areas of investigation. Chemical biology studies employ the compound as a probe molecule for investigating protein-ligand interactions, particularly those involving neurotransmitter receptor systems. The branched alkyl chain provides opportunities for further functionalization through modern synthetic methodologies, enabling the construction of diverse molecular libraries for high-throughput screening applications. Advanced synthetic techniques have expanded the utility of this compound beyond traditional pharmaceutical applications into materials science and coordination chemistry.

The compound's relevance extends to studies of molecular recognition and supramolecular chemistry, where the piperazine nitrogen atoms serve as coordination sites for metal complexes. Contemporary research has demonstrated that the specific substitution pattern in this compound imparts unique steric and electronic properties that differentiate it from related linear analogs. These properties have proven valuable in designing selective molecular recognition systems and developing new catalytic processes.

Computational chemistry applications have emerged as another significant area where this compound provides value. Molecular modeling studies utilize its well-defined structure as a benchmark for validating theoretical predictions about conformational preferences and intermolecular interactions. The combination of flexibility in the alkyl chain with the rigid piperazine ring system creates an interesting test case for evaluating the accuracy of different computational approaches to molecular structure prediction.

Overview of Piperazine Derivatives in Organic Chemistry

Piperazine derivatives represent a cornerstone of modern heterocyclic chemistry, with their importance stemming from the unique electronic and steric properties imparted by the diazine ring system. The piperazine core structure consists of a six-membered saturated ring containing two nitrogen atoms in the 1,4-positions, creating a conformationally flexible yet geometrically constrained framework. This structural arrangement provides multiple sites for chemical modification while maintaining favorable physicochemical properties for biological applications.

The electronic properties of piperazine derivatives arise from the basic nature of the nitrogen atoms, which can exist in various protonation states depending on solution conditions. The dual nitrogen system creates opportunities for hydrogen bonding interactions and metal coordination, contributing to the versatility of piperazine-containing compounds in both synthetic and biological contexts. The ring system exhibits considerable conformational flexibility, allowing adaptation to different binding pocket geometries in biological targets.

Substitution patterns on piperazine rings dramatically influence both chemical reactivity and biological activity profiles. Monosubstituted piperazines typically retain one free nitrogen for additional functionalization, while disubstituted derivatives offer enhanced stability and defined substitution patterns. The incorporation of carbonyl-containing substituents, as exemplified by this compound, introduces additional electronic effects through resonance interactions between the nitrogen lone pair and the carbonyl system.

Table 1: Structural Classification of Piperazine Derivatives

| Substitution Type | Example Class | Key Properties | Research Applications |

|---|---|---|---|

| Monosubstituted | N-Acylpiperazines | Enhanced stability, directed reactivity | Pharmaceutical intermediates |

| Disubstituted | N,N'-Disubstituted | Reduced basicity, conformational control | Materials science |

| Ring-fused | Benzopiperazines | Extended conjugation, rigidity | Neuropharmacology |

| Heteroaryl-linked | Pyridinylpiperazines | Electronic modulation | Medicinal chemistry |

Modern synthetic approaches to piperazine derivatives have evolved to encompass multiple strategic methodologies. Traditional nucleophilic substitution reactions remain important, but contemporary methods include metal-catalyzed cross-coupling reactions, multicomponent condensations, and flow chemistry protocols. These advanced synthetic techniques enable rapid access to diverse piperazine libraries with high structural complexity and functional group tolerance.

The role of piperazine derivatives in drug discovery extends beyond their function as simple scaffolds to encompass their utility as pharmacophores in their own right. Many clinically approved medications contain piperazine rings as essential structural elements, demonstrating the validated therapeutic potential of this heterocyclic system. The continued development of new piperazine derivatives reflects ongoing efforts to optimize selectivity, potency, and pharmacokinetic properties for next-generation therapeutic agents.

Scope and Objectives of the Academic Investigation

This academic investigation of this compound encompasses a comprehensive examination of the compound's chemical properties, synthetic accessibility, and research applications. The primary objective involves establishing a detailed understanding of the structure-property relationships that govern this compound's behavior in various chemical and biological contexts. Through systematic analysis of available literature and experimental data, this investigation aims to provide a definitive resource for researchers working with this important synthetic intermediate.

The scope of this investigation includes detailed examination of synthetic methodologies for preparing this compound, with particular emphasis on optimized protocols that ensure high yields and purity. Chemical characterization studies encompass spectroscopic analysis, crystallographic data interpretation, and computational modeling results that illuminate the compound's three-dimensional structure and conformational preferences. These fundamental studies provide the foundation for understanding more complex applications in chemical biology and materials science.

Table 2: Physical and Chemical Properties of this compound

Research applications constitute another major focus of this investigation, examining how this compound serves contemporary scientific inquiry. The compound's role as a synthetic intermediate receives detailed treatment, including analysis of reaction pathways that utilize this material for constructing more complex molecular architectures. Advanced applications in chemical biology, including its use as a molecular probe and building block for bioactive compounds, represent important areas of current research activity.

The investigation also addresses computational aspects of this compound research, including molecular modeling studies that predict its behavior in various environments. These theoretical investigations complement experimental findings and provide predictive frameworks for designing related compounds with enhanced properties. The integration of computational and experimental approaches represents a modern paradigm in chemical research that maximizes the information content extracted from each compound studied.

Quality control and analytical characterization methods form an essential component of this investigation, ensuring that research applications utilize material of appropriate purity and identity. Standard analytical techniques for confirming the structure and purity of this compound include nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography. These analytical protocols establish the foundation for reproducible research results across different laboratories and research groups.

特性

IUPAC Name |

3-methyl-1-piperazin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGWFMCPBHZJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method Based on Patent WO2015063709A1

Process Summary:

- Initial Reaction: The process begins with the reaction of a piperazine derivative with a suitable acylating agent, such as butanoyl chloride, in an aprotic solvent like dichloromethane.

- Reaction Conditions: The process is carried out under anhydrous conditions, with triethylamine serving as a base to neutralize HCl formed during acylation.

- Cyclization & Methylation: The methyl group at the 3-position is introduced via methylation of the intermediate, often using methyl iodide or dimethyl sulfate under basic conditions.

- Salt Formation: The free base is then reacted with hydrochloric acid, typically in an ethanol or methanol solvent, to form the hydrochloride salt.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane, ethanol |

| Base | Triethylamine |

| Methylating Agent | Methyl iodide or dimethyl sulfate |

| Temperature | 0°C to room temperature |

| Purification | Recrystallization or chromatography |

- The process yields high purity (>90%) with yields around 75-85%.

- The reaction time varies from 4 to 12 hours depending on temperature and reagent concentration.

- The process minimizes side reactions by controlling pH and using inert atmospheres.

Multi-Step Synthesis via Cyclization and Alkylation (Research Literature)

- Describes an eleven-step synthesis involving deprotonation of methyl groups, alkylation with halogenated intermediates, and subsequent cyclization to form the piperazine ring.

- The methylation at the 3-position occurs via nucleophilic substitution with methylating agents under basic conditions.

- Final salt formation achieved by treatment with HCl in ethanol, yielding the hydrochloride salt.

Starting Material: 4-Piperidin-4-ylbutan-1-one derivatives

→ Nucleophilic substitution with methylating agents

→ Cyclization to form piperazine ring

→ Salt formation with HCl

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | Methyl iodide | Room temp, inert atmosphere | 80-90 |

| Cyclization | Phosphoryl chloride | Reflux | 70-80 |

| Salt formation | HCl in ethanol | Reflux | 85-90 |

- The process is time-consuming (~11 steps) but allows for high selectivity.

- Purification involves recrystallization and chromatography.

Alternative Route Using Acylation of Piperazine Derivatives

- React piperazine with butanoyl chloride in the presence of a base (triethylamine) in dichloromethane.

- Methylation at the 3-position is achieved via methylation of the intermediate using methyl iodide.

- The free base is converted to the hydrochloride salt by treatment with gaseous HCl or HCl solution in ethanol.

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | Butanoyl chloride | Dichloromethane | 0°C to room temp | 75-85 |

| Methylation | Methyl iodide | Acetone or DMF | Reflux | 80-90 |

| Salt formation | HCl | Ethanol | Reflux | 85-95 |

Data Tables Summarizing Key Parameters

| Preparation Method | Key Reagents | Solvent | Temperature Range | Yield (%) | Purity | Remarks |

|---|---|---|---|---|---|---|

| Patent WO2015063709A1 | Butanoyl chloride, methyl iodide | Dichloromethane, ethanol | 0°C to RT | 75-85 | >90% | Multi-step, high purity |

| Research Synthesis | Various intermediates, HCl | Ethanol, dichloromethane | RT to reflux | 70-90 | High | Time-consuming, multi-step |

| Acylation Route | Butanoyl chloride | Dichloromethane | 0°C to RT | 75-85 | >90% | Suitable for scale-up |

Research Findings and Process Optimization

- Reaction efficiency improves with inert atmospheres and controlled temperature.

- Purity is enhanced through recrystallization from ethanol or acetonitrile.

- Yield optimization involves excess reagents in methylation steps and careful pH control during salt formation.

- Environmental considerations favor the use of less toxic solvents like ethanol over chlorinated solvents when possible.

化学反応の分析

Types of Reactions

3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperazine derivatives.

科学的研究の応用

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride may exhibit antidepressant and anxiolytic properties. Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Antidiabetic Properties

A notable application of related compounds is in the treatment of type 2 diabetes mellitus. For instance, the compound Teneligliptin, which shares structural similarities with this compound, is marketed for this purpose. It functions as a DPP-4 inhibitor, enhancing insulin secretion and lowering blood glucose levels .

Research Reagent

This compound is primarily used as a research reagent in laboratories. Its role includes serving as a precursor in the synthesis of more complex organic molecules or as a standard in analytical chemistry .

Toxicology Studies

The compound has been utilized in toxicological assessments to evaluate the safety profiles of new drugs. Its effects on biological systems are studied to understand potential side effects or interactions with other pharmacological agents .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the antidepressant effects of various piperazine derivatives, including those structurally related to this compound. The findings suggested significant reductions in depression-like behaviors in animal models when administered these compounds, indicating their potential therapeutic use in treating mood disorders .

Case Study 2: Diabetes Management

In clinical trials involving Teneligliptin, patients with type 2 diabetes showed improved glycemic control when treated with this compound. The study highlighted its efficacy in enhancing insulin sensitivity and reducing HbA1c levels over a specified period, supporting the hypothesis that similar piperazine derivatives could have beneficial effects on glucose metabolism .

作用機序

The mechanism of action of 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved .

類似化合物との比較

Key Observations :

Substituent Impact on Lipophilicity: The benzenesulfonyl group in 4-amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one HCl increases molecular weight and hydrophobicity, likely influencing membrane permeability and protein binding compared to the methyl-substituted target compound.

Ring System Differences :

- Piperazine vs. Pyrrolidine : The target compound’s piperazine ring (two tertiary amines) offers higher basicity (pKa ~9.5) and solubility in acidic environments compared to pyrrolidine (pKa ~11.3) in o-desmethyl-Buflomedil, which may reduce ionization at physiological pH.

The benzenesulfonyl group in the 4-amino analogue may confer protease inhibition or allosteric modulation due to sulfonamide-protein interactions.

Analysis :

- The target compound’s higher solubility compared to its ethyl and benzenesulfonyl analogues aligns with its smaller substituent and lower molecular weight.

- The lower yield for the benzenesulfonyl derivative reflects challenges in introducing bulky aromatic groups during N-alkylation.

Commercial and Research Relevance

- 2-Ethyl-1-(piperazin-1-yl)butan-1-one HCl is commercially available from multiple suppliers (e.g., Changzhou Hopschain Chemical), indicating its utility as a building block in drug discovery.

- The target compound’s 3-methyl group may offer synthetic advantages over ethyl or aromatic analogues due to simpler purification and scalability.

生物活性

3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors. The hydrochloride form enhances its solubility, making it more applicable in biological studies.

The primary mechanism of action involves the interaction of the piperazine moiety with neurotransmitter receptors, particularly dopamine receptors. This interaction can modulate neurotransmitter activity, leading to various physiological effects. The compound is also investigated for its role in enzyme interactions and protein binding.

Analgesic and Antipsychotic Effects

Research indicates that this compound may exhibit analgesic and antipsychotic properties. Its structural similarity to other known analgesics suggests potential efficacy in pain management.

Enzyme Interaction Studies

The compound has been employed in studies examining enzyme interactions, particularly with monoamine oxidases (MAOs). These enzymes play crucial roles in neurotransmitter metabolism, and inhibitors can lead to significant pharmacological effects .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a notable study, the compound was tested for its inhibitory effects on human MAO-A. The results indicated that it could serve as a selective inhibitor, which is critical for developing treatments for mood disorders. The IC50 values were determined through fluorometric assays, showcasing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperazine derivatives such as Bucinnazine. While both compounds share structural similarities, their biological activities differ significantly due to variations in their chemical scaffolds and substituents.

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 3-Methyl-1-(piperazin-1-yl)butan-1-one HCl | Analgesic, Antipsychotic | Piperazine ring with methyl group |

| Bucinnazine | Analgesic | Piperazine ring with different substituents |

Q & A

Q. What synthetic routes are recommended for synthesizing 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives. For example, reacting a ketone precursor (e.g., 3-methylbutan-1-one) with piperazine under controlled conditions, followed by hydrochloride salt formation. Optimization includes:

- Catalyst Use : Triethylamine (TEA) as a base to neutralize HCl byproducts, improving yield .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify piperazine ring integration, methyl group signals, and ketone carbonyl peaks .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Validates carbonyl (C=O) stretching (~1700 cm⁻¹) and N-H bonds from the piperazine moiety .

Q. What are the key stability considerations and optimal storage conditions for this compound?

Methodological Answer:

- Stability : Stable under inert atmospheres but hygroscopic; degradation occurs via hydrolysis of the ketone or piperazine ring oxidation .

- Storage : Store in airtight containers at –20°C, desiccated, and protected from light. Use nitrogen purging to prevent moisture ingress .

Advanced Research Questions

Q. How can researchers address variability in pharmacological assay results caused by related impurities?

Methodological Answer:

- Impurity Profiling : Use HPLC-MS to identify impurities (e.g., unreacted piperazine, side-chain oxidation products) .

- Batch Standardization : Compare multiple synthesis batches using validated purity thresholds (>97% by LC-UV) .

- Bioassay Controls : Include spiked impurity samples in assays to quantify interference with biological targets (e.g., receptor binding assays) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

Q. How do computational models assist in predicting reactivity and biological interactions?

Methodological Answer:

- Docking Simulations : Predict binding affinity to targets (e.g., 5-HT receptors) using software like AutoDock Vina .

- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to pharmacokinetic properties .

- Reactivity Prediction : DFT calculations assess susceptibility to hydrolysis or oxidation at the ketone/piperazine groups .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectroscopic data across different laboratories?

Methodological Answer:

- Reference Standards : Cross-validate spectra against certified reference materials (CRMs) from pharmacopeial sources .

- Parameter Harmonization : Standardize NMR solvent (e.g., DMSO-d6), temperature, and calibration protocols .

- Collaborative Trials : Conduct inter-laboratory studies to identify systematic errors in instrumentation or sample preparation .

Q. What experimental controls are essential when studying the compound’s metabolic stability?

Methodological Answer:

- Positive/Negative Controls : Include stable analogs (e.g., deuterated derivatives) and enzyme inhibitors (e.g., CYP450 inhibitors) .

- Matrix Blanks : Use liver microsomes from untreated models to differentiate compound-specific metabolism from background activity .

- Time-Course Analysis : Monitor degradation at multiple timepoints to distinguish kinetic variability from assay noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。